molecular formula C12H13F2NO B133739 (3,4-Difluorophenyl)(piperidin-4-yl)methanone CAS No. 149452-43-7

(3,4-Difluorophenyl)(piperidin-4-yl)methanone

Cat. No.: B133739
CAS No.: 149452-43-7
M. Wt: 225.23 g/mol
InChI Key: JXQMAQQVRQINKS-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of difluorobenzoic acid or difluorobenzophenone.

    Reduction: Formation of (3,4-difluorophenyl)(piperidin-4-yl)methanol.

    Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(3,4-Difluorophenyl)(piperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(piperidin-4-yl)methanone
  • (3,4-Dimethylphenyl)(piperidin-4-yl)methanone
  • (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone

Uniqueness

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQMAQQVRQINKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562899
Record name (3,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149452-43-7
Record name (3,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 1-acetyl-4(4-fluorobenzoyl)piperidine (U.S. Pat. No. 3,576,810), 1-acetyl-4(3,4-difluorobenzoyl)piperidine is prepared from 1-acetylisonipecotic acid chloride and 1,2-difluorobenzene. The acetyl group is removed by hydrolysis in dilute hydrochloric acid. Basification followed by extraction with a suitable solvent yields the title compound.
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